molecular formula C13H24N4O2S B6982914 N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide

N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide

Cat. No.: B6982914
M. Wt: 300.42 g/mol
InChI Key: QAIAMLXSVIOSGZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclobutyl ring with an imidazole and sulfonamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclobutyl ring with the dimethylamino group, followed by the introduction of the imidazole and sulfonamide functionalities. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino group but differs in the overall structure.

    N,N-dimethylglycine: Contains a dimethylamino group but lacks the cyclobutyl and imidazole components.

Uniqueness

N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide is unique due to its combination of a cyclobutyl ring, imidazole, and sulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S/c1-9-14-12(8-17(9)6)20(18,19)15-10-7-11(16(4)5)13(10,2)3/h8,10-11,15H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIAMLXSVIOSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NC2CC(C2(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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